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molecular formula C10H9NO3 B1346512 Cyclopropyl(3-nitrophenyl)methanone CAS No. 5680-51-3

Cyclopropyl(3-nitrophenyl)methanone

Cat. No. B1346512
M. Wt: 191.18 g/mol
InChI Key: SPBSPZKRZGRRSE-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

A Parr hydrogenation tube is charged with palladium on carbon (0.030 g). cyclopropyl-(3-nitrophenyl)methanone of Preparation 45 (0.250 g) and 10 mL of methanol. The tube is shaken at room temperature under 40 psi of hydrogen overnight. The reaction mixture is then filtered through Celite and concentrated to give 0.207 g of the title product which is used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
45
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=2)=[O:5])[CH2:3][CH2:2]1.[H][H]>[Pd].CO>[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=2)=[O:5])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
45
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.207 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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